Drometrizole trisiloxane
Overview
Description
Drometrizole trisiloxane is a lipophilic benzotriazole derivative marketed as Mexoryl XL by L’Oréal. It is primarily used in sunscreens to absorb ultraviolet radiation. This compound is a broad-spectrum ultraviolet absorber with two absorption peaks, one at 303 nanometers (ultraviolet B) and one at 344 nanometers (ultraviolet A) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of drometrizole trisiloxane involves the hydrosilylation of a compound containing a 2-hydroxyphenyl benzotriazole structure with a siloxane compound containing a silicon-hydrogen function. This reaction is typically carried out in the presence of a catalyst and a volatile organic solvent .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-efficiency liquid chromatography to ensure the purity and stability of the compound. The process may also include forced degradation studies to identify and characterize degradation products under various stress conditions such as acidic, basic, photolytic, oxidative, and thermal conditions .
Chemical Reactions Analysis
Types of Reactions
Drometrizole trisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of hydrogen peroxide or other oxidizing agents.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves halogenation or alkylation reactions using appropriate halogen or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Scientific Research Applications
Drometrizole trisiloxane is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the photostability of ultraviolet absorbers. In biology and medicine, it is employed in the development of sunscreens and other skincare products to protect against ultraviolet radiation. Industrial applications include its use in the formulation of various cosmetic products .
Mechanism of Action
Drometrizole trisiloxane acts by absorbing ultraviolet radiation and converting it into less harmful energy forms, such as heat. This process involves the excitation of electrons within the benzotriazole structure, which then dissipate the absorbed energy through non-radiative pathways. The compound’s molecular targets include the ultraviolet radiation itself, and the pathways involved are primarily photophysical in nature .
Comparison with Similar Compounds
Similar Compounds
Ecamsule: Another benzotriazole derivative used in sunscreens.
Bemotrizinol: A broad-spectrum ultraviolet absorber.
Bisoctrizole: A hybrid ultraviolet absorber that combines organic and inorganic properties.
Uniqueness
Drometrizole trisiloxane is unique due to its combination of benzotriazole and siloxane structures, which provide enhanced photostability and lipophilicity. This makes it particularly effective in long-lasting sunscreen formulations .
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVYTMDMDZRHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431753 | |
Record name | Drometrizole trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ultraviolet radiation is the invisible energy component to sunlight and consists of three wavelength ranges: (a) UVA is long-range UV radiation between 320-400nm. Although not as energetic as UVB, UVA can penetrate deep into the dermis. UVA can cause immediate tanning, premature skin aging, and can also play a role in the formation of some skin cancers. Approximately 95% of UVA from the sun passes through Earth's ozone layer. (b) UVB is short-wavelength UV radiation between 280-320nm. It is capable of penetrating the outer protective layer of the skin and is responsible for delayed tanning, sunburns, and most skin cancers. A large amount of UVB is absorbed by the ozone layer, however, as only 5% reaches the Earth's surface. (c) UVC is comprised of wavelengths between 100-280nm and is very energetic. It is very dangerous to all forms of life, even when the exposure is short. However, UVC radiation is generally filtered out by the ozone layer and never reaches the Earth. Ultimately, the shorter the wavelength, the more harmful the UV radiation - although shorter wavelength UV radiation is less able to penetrate the skin. Subsequently, drometrizole trisiloxane is a broad spectrum lipophilic benzotriazole derivative chemical sunscreen that is capable of absorbing UVA and UVB radiation. It is also photostable, meaning that it will not degrade in the presence of sunlight, unlike other UV filters like the widely used UVA absorber avobenzone. When combined with the UV blocker ecamsule, it has been shown that the two UV blockers elicit a synergistic effect involving an enhanced protective action for the skin against UVA and UVB radiation. Additionally, drometrizole trisiloxane is usually combined with other active sunscreen agents like titanium dioxide, avobenzone, and others to ensure the combined product covers or protects against as broad a spectrum of UV radiation as possible, considering drometrizole trisiloxane does not absorb against the entire range of UV radiation. And finally, at the molecular level, it is believed that the general structure of various UV blockers like drometrizole trisiloxane as aromatic molecules conjugated with carbonyl groups is capable of absorbing high energy ultraviolet rays and then consequently releasing that energy as less harmful, lower energy rays. | |
Record name | Drometrizole trisiloxane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11585 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155633-54-8 | |
Record name | Drometrizole trisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155633-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Drometrizole trisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155633548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Drometrizole trisiloxane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11585 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Drometrizole trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2H-BENZOTRIAZOL-2-YL)-4-METHYL-6-[2-METHYL-3-[1,3,3,3-TETRAMETHYL-1-[(TRIMETHYLSILYL)OXY]DISILOXANYL]PROPYL]PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROMETRIZOLE TRISILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC22845I1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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